2-Methyl-3-nitrobenzamide

Synthetic Chemistry Medicinal Chemistry Quality Control

2-Methyl-3-nitrobenzamide (CAS 290366-59-5) offers a unique ortho-methyl, meta-nitro substitution pattern that directly impacts amide conformation, hydrogen bonding, and LogP—parameters critical for target engagement and permeability. This privileged fragment has been validated in high-affinity enzyme inhibitors (e.g., N-(3,5-dichlorophenyl) derivative, PfDHODH IC50 16 nM) and antitumor SAR campaigns. Available at ≥95% purity with well-defined physicochemical properties (MW 180.16, LogP 1.0, mp 163–165 °C), it serves as a reliable, rule-of-three compliant starting point for fragment growth, lead optimization, and patentable chemical entity synthesis. Procure this strategic building block to ensure reproducible SAR data and accelerate your medicinal chemistry program.

Molecular Formula C8H8N2O3
Molecular Weight 180.163
CAS No. 290366-59-5
Cat. No. B2758359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-nitrobenzamide
CAS290366-59-5
Molecular FormulaC8H8N2O3
Molecular Weight180.163
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)N
InChIInChI=1S/C8H8N2O3/c1-5-6(8(9)11)3-2-4-7(5)10(12)13/h2-4H,1H3,(H2,9,11)
InChIKeyRRDXGSJTLUNXHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-nitrobenzamide (CAS 290366-59-5) for Scientific Research: Physicochemical Profile and Procurement Overview


2-Methyl-3-nitrobenzamide (CAS 290366-59-5) is an ortho-methyl, meta-nitro substituted benzamide with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol [1]. This compound belongs to the nitrobenzamide class, which has been extensively investigated for its potential as a scaffold in the development of enzyme inhibitors and anticancer agents [2]. It is commercially available as a high-purity (typically ≥95%) building block for medicinal chemistry and chemical biology research . Its key physicochemical descriptors include a predicted XLogP3 of 1.0, a topological polar surface area (TPSA) of 88.9 Ų, and a predicted melting point in the range of 163–165 °C, which are important parameters for solubility, permeability, and formulation studies [1][3].

Why 2-Methyl-3-nitrobenzamide (CAS 290366-59-5) Cannot Be Substituted with Other Nitrobenzamides in Lead Optimization


In medicinal chemistry campaigns, the position and nature of substituents on the benzamide core are critical determinants of biological activity, selectivity, and drug-likeness . Simple substitution of 2-methyl-3-nitrobenzamide with other commercially available nitrobenzamide isomers or analogs (e.g., 3-nitrobenzamide or 4-substituted-3-nitrobenzamides) is scientifically unsound due to significant differences in steric, electronic, and pharmacokinetic properties that directly impact target engagement. For instance, the 2-methyl group ortho to the amide creates a steric environment that influences the conformation of the amide bond, potentially altering binding affinity to target proteins, while the nitro group's position dictates its ability to participate in key hydrogen bond or electrostatic interactions . Furthermore, the specific substitution pattern on 2-methyl-3-nitrobenzamide results in a unique LogP value, affecting its solubility and permeability profile, which cannot be replicated by other isomers [1]. Consequently, substituting this compound without rigorous comparative data can derail structure-activity relationship (SAR) studies and lead to incorrect conclusions regarding the pharmacophore model.

Quantitative Differentiation of 2-Methyl-3-nitrobenzamide (CAS 290366-59-5) Versus Structural Analogs


Comparative Purity and Characterization Data for Reproducible Chemical Synthesis

For researchers requiring a well-characterized starting material, 2-Methyl-3-nitrobenzamide is commercially available with a documented purity of 97% from established suppliers, a key quality metric for reproducible synthesis . This purity specification is directly comparable to its positional isomer, 5-Methyl-2-nitrobenzamide, which is also available at 98% purity from the same vendor . Both compounds are provided with an MDL number (MFCD00463807 and MFCD07783717, respectively), ensuring traceable batch-to-batch consistency essential for publication-ready data .

Synthetic Chemistry Medicinal Chemistry Quality Control

Predicted Pharmacokinetic Differentiator: Lipophilicity and Solubility

The unique 2-methyl, 3-nitro substitution pattern of 2-methyl-3-nitrobenzamide confers distinct physicochemical properties that are predicted to significantly alter its pharmacokinetic behavior compared to its close analog, 3-nitrobenzamide (CAS 645-09-0). While direct experimental LogP data is unavailable, computational predictions indicate a substantial difference in lipophilicity, which is a primary driver of membrane permeability, solubility, and plasma protein binding [1][2].

ADME/Tox Pharmacokinetics Drug-likeness

Class-Wide Antitumor Activity Contextualized for the 2-Methyl-3-nitrobenzamide Scaffold

While direct biological activity data for the parent 2-methyl-3-nitrobenzamide compound is not publicly available, its core scaffold (3-nitrobenzamide) is part of a class of compounds with well-documented antiproliferative activity. Studies on 4-substituted-3-nitrobenzamide derivatives show potent in vitro antitumor effects, with GI50 values ranging from 1.008 to 3.778 µM against MDA-MB435 and HL-60 cell lines [1]. This class-level evidence supports the use of 2-methyl-3-nitrobenzamide as a privileged scaffold for building focused libraries to explore SAR around the 4-position.

Cancer Research Enzyme Inhibition Cytotoxicity

Derivative-Based Inhibitory Potency: SAR from N-Substituted Analogs

The 2-methyl-3-nitrobenzamide core is a critical substructure in a series of potent enzyme inhibitors. For example, the N-(3,5-dichlorophenyl) derivative of 2-methyl-3-nitrobenzamide has demonstrated significant inhibitory activity against dihydroorotate dehydrogenase (DHODH) from Plasmodium falciparum, a validated antimalarial drug target [1]. While the parent compound is not itself the active inhibitor, this derivative data confirms that the 2-methyl-3-nitrobenzamide fragment can be effectively elaborated to achieve low-nanomolar potency.

Enzyme Inhibition Antiparasitic Structure-Activity Relationship

Recommended Procurement and Application Scenarios for 2-Methyl-3-nitrobenzamide (CAS 290366-59-5)


Medicinal Chemistry: Synthesis of Focused Kinase or PARP Inhibitor Libraries

As demonstrated by the class-wide antitumor activity of 3-nitrobenzamide derivatives, 2-methyl-3-nitrobenzamide is an ideal starting material for the synthesis of novel 4-substituted analogs. Medicinal chemists can leverage its commercially available high purity (97%) and unique substitution pattern to systematically explore SAR at the 4-position, with the goal of identifying new lead compounds with improved potency or selectivity against cancer cell lines such as MDA-MB435 and HL-60, where related compounds have shown sub-10 µM GI50 values [1][2].

Chemical Biology: Fragment-Based Drug Discovery (FBDD) Campaigns

The 2-methyl-3-nitrobenzamide core has been validated as a privileged fragment through the development of high-affinity enzyme inhibitors like the N-(3,5-dichlorophenyl) derivative, which displays an IC50 of 16 nM against P. falciparum DHODH [1]. Procurement of this low-molecular-weight, rule-of-three compliant fragment enables its inclusion in fragment screening libraries. Researchers can then use structure-guided design to grow or link this fragment to generate potent chemical probes or drug candidates.

Chemical Synthesis: A Well-Characterized Intermediate for Complex Molecule Construction

With a well-defined physicochemical profile (MW: 180.16, predicted LogP: 1.0, and melting point: 163-165 °C) and high commercial purity (97%), 2-methyl-3-nitrobenzamide serves as a reliable and reproducible intermediate [1][2]. Its specific substitution pattern directs subsequent chemical transformations, such as reduction of the nitro group to an amine or functionalization of the amide, making it a strategic building block for the synthesis of more complex, patentable chemical entities in both academic and industrial R&D settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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